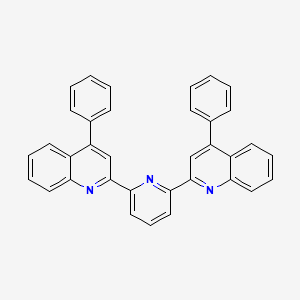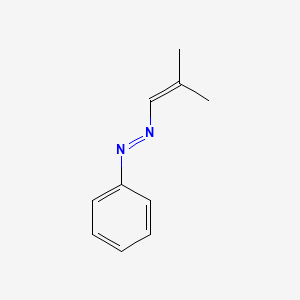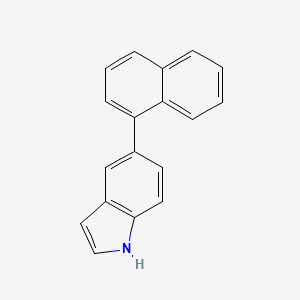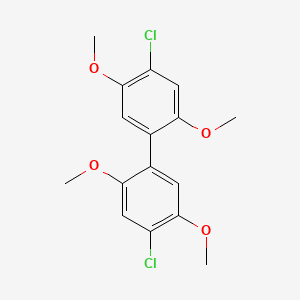
1,1'-Biphenyl, 4,4'-dichloro-2,2',5,5'-tetramethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of two benzene rings connected by a single bond, with four chlorine atoms and four methoxy groups attached to the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.
Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.
Methoxylation: Finally, the chlorinated biphenyl is treated with methanol in the presence of a base to replace the chlorine atoms with methoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert methoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and chlorine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Lacks the methoxy groups, making it less polar and less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,5-dichloro-: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
1,1’-Biphenyl, 4,4’-dimethoxy-: Contains only methoxy groups, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
131590-30-2 |
|---|---|
Fórmula molecular |
C16H16Cl2O4 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H16Cl2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3 |
Clave InChI |
ATLSPDHZEUQNBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Cl)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






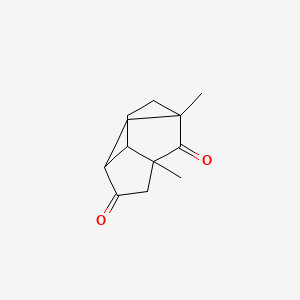
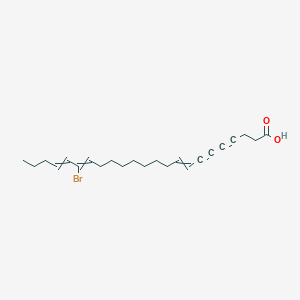
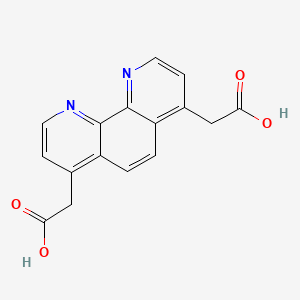
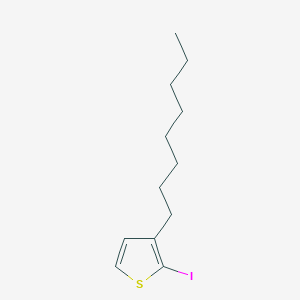
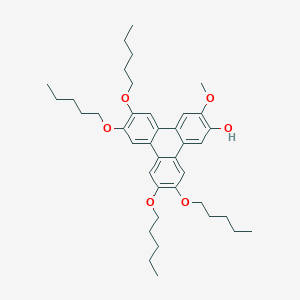

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
